1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1207034-44-3
VCID: VC7800532
InChI: InChI=1S/C20H20ClN3O/c21-17-6-2-4-8-19(17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-5-1-3-7-18(16)24/h1-10H,11-15H2
SMILES: C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43
Molecular Formula: C20H20ClN3O
Molecular Weight: 353.85

1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

CAS No.: 1207034-44-3

Cat. No.: VC7800532

Molecular Formula: C20H20ClN3O

Molecular Weight: 353.85

* For research use only. Not for human or veterinary use.

1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone - 1207034-44-3

Specification

CAS No. 1207034-44-3
Molecular Formula C20H20ClN3O
Molecular Weight 353.85
IUPAC Name 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-indol-1-ylethanone
Standard InChI InChI=1S/C20H20ClN3O/c21-17-6-2-4-8-19(17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-5-1-3-7-18(16)24/h1-10H,11-15H2
Standard InChI Key NAUMMUUTFUKICS-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43

Introduction

Components:

  • Piperazine: A six-membered ring containing two nitrogen atoms, often used in pharmaceuticals due to its ability to form stable complexes with various functional groups.

  • Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, known for its presence in many biologically active compounds.

  • 2-Chlorophenyl: A phenyl group with a chlorine substituent, which can affect the compound's reactivity and biological activity.

Synthesis and Preparation

The synthesis of such compounds typically involves reactions between piperazine derivatives and indole-based compounds. For example, a common approach might involve the reaction of a piperazine derivative with an indole-containing acyl chloride or anhydride in the presence of a base.

Example Synthesis Steps:

  • Preparation of Piperazine Derivative: React 2-chlorophenylamine with piperazine to form the 4-(2-chlorophenyl)piperazine.

  • Reaction with Indole Derivative: Use an indole-based acyl chloride (e.g., 1H-indol-1-ylacetyl chloride) to react with the piperazine derivative in a suitable solvent.

Potential Biological Activities:

  • Neurological Effects: Piperazine and indole derivatives are known to interact with various neurotransmitter systems.

  • Anti-inflammatory Properties: Some indole compounds exhibit anti-inflammatory activity.

Future Research Directions:

  • Synthetic Optimization: Developing efficient synthesis methods.

  • Biological Screening: Evaluating its activity against various biological targets.

  • Toxicity Studies: Assessing its safety profile for potential therapeutic use.

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